Hepcidin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RCRFCCRCCPRMRGCGICCRF |
Origin of Product |
United States |
Scientific Research Applications
Role in Iron Metabolism
Hepcidin regulates iron homeostasis by inhibiting intestinal iron absorption and promoting the sequestration of iron in macrophages. This function is vital for preventing iron overload, which can lead to conditions such as hemochromatosis and other iron overload syndromes. The relationship between this compound levels and iron metabolism is illustrated in Table 1.
| Condition | This compound Level | Iron Absorption | Clinical Implication |
|---|---|---|---|
| Iron Deficiency Anemia | Low | Increased | Enhances iron absorption to correct deficiency |
| Anemia of Chronic Disease | High | Decreased | Iron sequestration leads to anemia |
| Hemochromatosis | Very High | Decreased | Contributes to tissue damage from excess iron |
2.1. Anemia Treatment
This compound modulation presents a promising therapeutic strategy for treating anemia, particularly in patients with chronic diseases. Studies have shown that this compound-lowering agents can improve iron availability and erythropoiesis in conditions such as chronic kidney disease (CKD) and cancer-related anemia .
- Case Study: A clinical trial involving CKD patients demonstrated that administration of a this compound antagonist resulted in increased serum iron levels and improved hemoglobin concentrations .
2.2. Iron Overload Disorders
Conversely, enhancing this compound levels can be beneficial in managing conditions characterized by excess iron, such as hereditary hemochromatosis. Research indicates that this compound agonists can effectively reduce serum iron levels and mitigate organ damage due to iron overload .
- Case Study: In a cohort of patients with hereditary hemochromatosis, treatment with a this compound mimetic led to significant reductions in liver iron concentration .
Diagnostic Utility
This compound serves as a biomarker for diagnosing various iron disorders. Its levels can indicate the underlying cause of anemia or iron overload:
- Anemia of Chronic Disease (ACD): Elevated this compound levels are typically observed, reflecting the body's response to inflammation .
- Iron Deficiency Anemia: Low this compound levels are indicative of increased intestinal absorption needs .
Research Insights
Recent studies have expanded our understanding of how this compound interacts with other biological pathways:
- Inflammation: this compound is upregulated during inflammatory states, linking it to cytokine activity (e.g., IL-6) which affects iron metabolism .
- Genetic Factors: Genetic polymorphisms in the HAMP gene (which encodes this compound) have been associated with variations in serum this compound levels among different populations, influencing susceptibility to anemia .
Comparison with Similar Compounds
Research Findings :
Hepcidin vs. Heparinoid (Hirudoid)
Key Differences :
- Heparinoid lacks direct iron-regulatory functions but modulates localized inflammation, unlike this compound’s systemic role .
- This compound’s diagnostic utility in anemia contrasts with heparinoid’s therapeutic focus on vascular health .
This compound vs. Interleukin-6 (IL-6)
Regulatory Interplay
IL-6, a pro-inflammatory cytokine, induces this compound expression during inflammation, linking iron metabolism to immune responses .
| Parameter | This compound | IL-6 |
|---|---|---|
| Structure | Peptide | Glycoprotein |
| Source | Hepatocytes | Macrophages, T cells |
| Function | Iron regulation | Pro-inflammatory signaling |
| Therapeutic Targeting | This compound agonists/antagonists | IL-6 inhibitors (e.g., tocilizumab) |
| Clinical Relevance | Anemia of chronic disease | Rheumatoid arthritis, cytokine storms |
Research Insights :
- IL-6 inhibitors reduce this compound levels, improving iron availability in anemia of chronic disease .
- In contrast, this compound mimetics (e.g., minihepcidins) directly target ferroportin without modulating IL-6 .
Research Findings and Clinical Implications
This compound in Disease Diagnostics
Therapeutic Developments
- Minihepcidins : Show promise in reducing iron overload in preclinical models .
Preparation Methods
Extraction Protocols
- Solvent Composition: this compound extraction from blood or serum samples requires careful optimization of the extraction solvent to maximize peptide recovery while minimizing coextraction of interfering matrix components.
- A study optimizing extraction solvents for VAMS samples found the best extraction medium to be a mixture of isopropanol–water–trifluoroacetic acid (40:60:1, v/v/v), balancing extraction efficiency and matrix effect suppression.
- Organic Modifiers and Acids: Methanol and isopropanol were tested as organic modifiers, with trifluoroacetic acid (TFA) as the volatile acid. TFA proportion was critical for enhancing this compound peak area, indicating improved extraction yield.
Extraction Procedure Summary
| Step | Description |
|---|---|
| Sample spiking | Fresh blood spiked with this compound solution to desired concentration |
| Sampling | Microsampler dipped into blood sample for 2 seconds after tip saturation |
| Drying | Microsampler dried at room temperature for ≥2 hours |
| Extraction | Microsamplers shaken in extraction solvent (e.g., 40:60:1 isopropanol–water–TFA) for 5 min at 20 °C |
| Collection | Extract collected via vacuum manifold into low-binding plates |
| Evaporation & Reconstitution | Solvent evaporated and residue reconstituted in acetonitrile–water–TFA mixture for analysis |
This protocol simplifies sample preparation by avoiding venipuncture, centrifugation, freezing, or multistep procedures.
Analytical Sample Preparation for this compound Quantification
Protein Precipitation and Clean-up
- Protein precipitation is commonly employed using acids such as trichloroacetic acid (TCA) or a mixture of TCA and acetonitrile (ACN) to avoid peptide aggregation and improve recovery.
- A 50:50 mixture of 22% TCA/ACN has been shown to prevent this compound-25 aggregation, enabling low detection limits in serum samples.
Avoidance of Adsorption and Peptide Loss
- This compound-25 strongly adsorbs to glass surfaces, causing poor repeatability. To mitigate this, silanized glassware or low-binding polypropylene plasticware is recommended.
- Studies show that polypropylene tubes and 96-well plates, especially LoBind-treated, provide good stability and recovery of this compound during sample preparation and storage.
Optimization and Validation of this compound Preparation Methods
Design of Experiments (DoE) for Extraction Optimization
- A chemometric approach using screening and response surface designs was applied to identify significant factors affecting this compound extraction efficiency from VAMS devices.
- Key factors included the type and proportion of organic modifier and volatile acid.
- Optimal extraction conditions were found to be 40% isopropanol, 60% water, and 1% trifluoroacetic acid, providing high reproducibility (RSD = 14.6%, n=4).
Analytical Method Validation Parameters
| Parameter | Result |
|---|---|
| Lower limit of quantitation (LLOQ) | 0.25 nmol/L |
| Within-run CV at LLOQ | 12.2% |
| Between-run CV at LLOQ | 1.7% |
| Overall CV at LLOQ | 12.3% |
| Recovery from serum (mean ± CV) | 99.9% ± 6.4% |
| Linearity (R²) | 0.988–0.999 |
These values demonstrate the assay’s sensitivity, precision, and accuracy, validating the preparation and extraction protocols for clinical and research use.
Summary Table of this compound Preparation Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
